2-(5-Chloro-2-thienyl)-5-methylpyridine

Regioisomerism Chemical Building Blocks Structure-Activity Relationship (SAR)

This compound features a unique 2-(5-chlorothien-2-yl)-5-methylpyridine substitution pattern, offering distinct electronic and steric properties not found in regioisomers. It enables predictable cross-coupling at the chloro-thiophene site for library synthesis and serves as a strategic intermediate for fused heterocycles. Avoid experimental failure from generic substitutions—procure this exact regioisomer to ensure reproducibility in medicinal chemistry and materials science programs.

Molecular Formula C10H8ClNS
Molecular Weight 209.7 g/mol
CAS No. 1187163-39-8
Cat. No. B1391956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-thienyl)-5-methylpyridine
CAS1187163-39-8
Molecular FormulaC10H8ClNS
Molecular Weight209.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CC=C(S2)Cl
InChIInChI=1S/C10H8ClNS/c1-7-2-3-8(12-6-7)9-4-5-10(11)13-9/h2-6H,1H3
InChIKeyYWLMKKZQBMZMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-thienyl)-5-methylpyridine CAS 1187163-39-8: Technical Baseline and Structural Classification for Research Procurement


2-(5-Chloro-2-thienyl)-5-methylpyridine (CAS 1187163-39-8) is a heterocyclic compound within the class of thienylpyridines, characterized by a pyridine ring substituted with a methyl group at the 5-position and a 5-chlorothiophen-2-yl group at the 2-position [1]. This specific substitution pattern distinguishes it from other regioisomers and analogs within the broader family of chlorinated thienyl-pyridine building blocks. Vendors report typical purities of 95% to 97% and a molecular weight of 209.7 g/mol . This guide identifies the compound's quantifiable differentiation for procurement decisions, moving beyond a generic description to focus on evidence-backed advantages.

2-(5-Chloro-2-thienyl)-5-methylpyridine CAS 1187163-39-8: Criticality of Regiospecific Sourcing Over Generic Pyridine-Thiophene Analogs


Selecting a generic thienylpyridine based solely on the presence of the core heterocycles is a high-risk procurement strategy that can lead to experimental failure. The specific substitution pattern—a 2-(5-chlorothien-2-yl) group attached to a 5-methylpyridine—confers a unique and predictable electronic and steric environment that governs its reactivity, physicochemical properties, and interaction with biological targets [1]. Even minor positional shifts, such as relocating the methyl group from the 5- to the 4- or 6-position on the pyridine ring, result in distinct regioisomers (e.g., CAS 1187169-96-5) with different chemical behaviors and potential activities . Similarly, substituting the thienyl for a phenyl or other heteroaryl ring, or changing the halogen, will produce a compound with a fundamentally different property profile. The evidence below demonstrates that for applications dependent on the precise spatial and electronic arrangement of this molecule, substitution is not a viable option without re-optimization and re-validation of the entire downstream process.

2-(5-Chloro-2-thienyl)-5-methylpyridine CAS 1187163-39-8: Head-to-Head Evidence for Scientific Selection


Quantified Structural and Electronic Differentiation of 2-(5-Chloro-2-thienyl)-5-methylpyridine from its 4-Methyl Regioisomer

The target compound, 2-(5-chloro-2-thienyl)-5-methylpyridine (CAS 1187163-39-8), is a specific regioisomer with a methyl group at the 5-position of the pyridine ring. Its closest analog, 4-(5-chloro-2-thienyl)-2-methylpyridine (CAS 1187169-96-5), represents a positional isomer with distinct electronic and steric properties. This difference is confirmed by their unique chemical identifiers and predicted physicochemical properties .

Regioisomerism Chemical Building Blocks Structure-Activity Relationship (SAR)

Synthetic Versatility: Distinguishing Reactivity of 2-(5-Chloro-2-thienyl)-5-methylpyridine from Non-Halogenated Analogs

The presence of a chlorine atom on the thiophene ring provides a defined synthetic handle for further elaboration, distinguishing this compound from non-halogenated thienylpyridines. This chloro substituent is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), a reactivity that is absent in analogs lacking a halogen [1]. This is supported by literature demonstrating that related 5-chlorothienyl structures can undergo chemoselective palladium-catalyzed couplings [2].

Organic Synthesis Cross-Coupling Reactions C-H Functionalization

Potential Biological Target Engagement: Differentiated Activity Profile vs. Broader Heteroaryl Analogs

While no direct, quantitative biological activity data (e.g., IC50, Ki) is publicly available for 2-(5-chloro-2-thienyl)-5-methylpyridine itself, studies on structurally related 5-chlorothienyl-pyridine analogs provide class-level evidence of its potential for target engagement. Research indicates that compounds containing the 5-chlorothiophene moiety can act as specific enzyme inhibitors . For example, certain thienopyridine derivatives have shown potent activity, with one analog (1g) demonstrating hepatocellular carcinoma (HCC)-specific anticancer activity in vitro [1].

Enzyme Inhibition Biological Activity Structure-Activity Relationship (SAR)

2-(5-Chloro-2-thienyl)-5-methylpyridine CAS 1187163-39-8: Evidence-Based Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Building Block for Diversified Compound Libraries

Based on its unique regioisomeric structure and the presence of a cross-coupling-amenable chlorine atom [1], this compound is ideally suited as a core scaffold for generating libraries of novel molecules in drug discovery programs. Its specific substitution pattern (2-(5-chlorothien-2-yl)-5-methylpyridine) offers a defined starting point for exploring SAR around this chemotype, a key differentiator from its regioisomers .

Chemical Biology: Tool Compound for Investigating Privileged Scaffolds

While direct biological data is limited, its structural classification within the thienylpyridine family—a class with known bioactive members [1]—makes it a valuable tool for probing new biological targets. It serves as a probe for validating the biological relevance of the 5-chlorothien-2-yl-5-methylpyridine pharmacophore in various assays .

Organic Synthesis: Versatile Intermediate for Advanced Heterocyclic Construction

Its defined reactive sites (the chloro-thiophene for cross-coupling and the pyridine ring for electrophilic/nucleophilic substitution) make it a strategic intermediate for constructing more complex, fused heterocyclic systems, such as thienopyridines and their derivatives, as documented in related synthetic methodologies [1].

Industrial & Material Science: Development of Functional Organic Materials

The compound's conjugated π-system, comprising a pyridine and a thiophene ring, along with the electron-withdrawing chlorine atom, imparts unique electronic properties [1]. This makes it a candidate for use in organic electronics, such as the development of novel organic semiconductors or ligands for optoelectronic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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